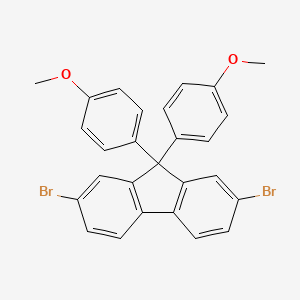
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is a fluorene derivative known for its unique structural and photophysical properties. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 4-methoxyphenyl groups at the 9 position of the fluorene core. These substitutions significantly influence its chemical reactivity and applications, particularly in the field of organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-methoxyphenyl)-9H-fluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to comply with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, biaryl compounds, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Photonic Devices: The compound’s high luminescence quantum yield makes it suitable for use in photonic devices such as lasers and light-emitting transistors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s derivatives are studied for their potential use in bioimaging and as fluorescent probes.
Wirkmechanismus
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The presence of bromine atoms and methoxy groups influences the compound’s electronic structure, facilitating its role in photophysical and photochemical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light, making it valuable in optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dibromo-9,9-bis(4-bromophenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-ethylphenyl)-9H-fluorene
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and improve its photophysical properties compared to similar compounds. This makes it particularly suitable for applications in organic electronics and photonics where high solubility and luminescence are crucial .
Eigenschaften
CAS-Nummer |
210347-59-4 |
|---|---|
Molekularformel |
C27H20Br2O2 |
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-bis(4-methoxyphenyl)fluorene |
InChI |
InChI=1S/C27H20Br2O2/c1-30-21-9-3-17(4-10-21)27(18-5-11-22(31-2)12-6-18)25-15-19(28)7-13-23(25)24-14-8-20(29)16-26(24)27/h3-16H,1-2H3 |
InChI-Schlüssel |
BMPKWNVQJGHERG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
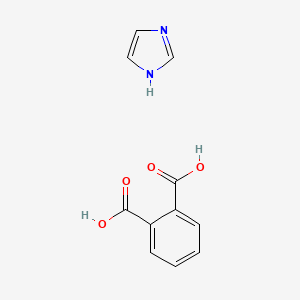
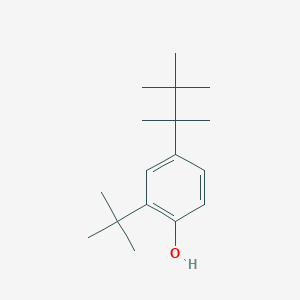
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
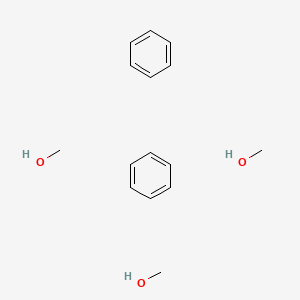
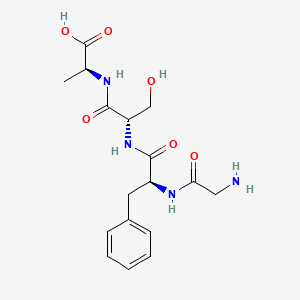
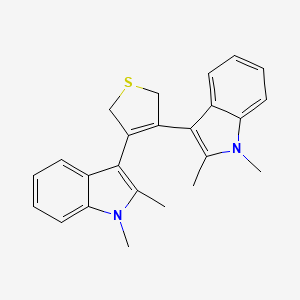
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
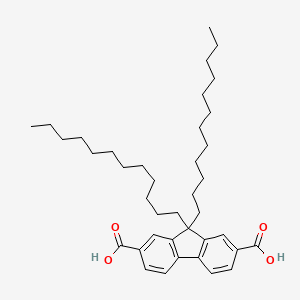
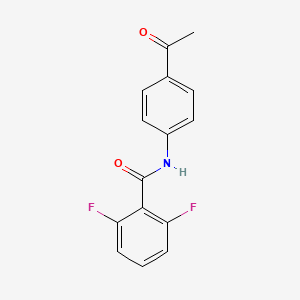
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
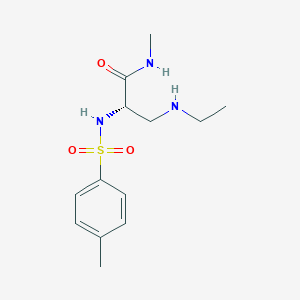
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
